N,6-dimethyl-2-(methylsulfanyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine
Description
N,6-Dimethyl-2-(methylsulfanyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine is a pyrimidine derivative featuring a methyl group at the N-position and position 6, a methylsulfanyl group at position 2, and a substituted azetidine ring (linked to pyridin-2-yl) at the N-position. The azetidine ring introduces conformational rigidity, which may enhance binding specificity compared to flexible alkyl chains .
Properties
IUPAC Name |
N,6-dimethyl-2-methylsulfanyl-N-(1-pyridin-2-ylazetidin-3-yl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5S/c1-11-8-14(18-15(17-11)21-3)19(2)12-9-20(10-12)13-6-4-5-7-16-13/h4-8,12H,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJFHJWWMRGYTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)N(C)C2CN(C2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,6-dimethyl-2-(methylsulfanyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and cell proliferation modulation. This article provides a detailed overview of its biological activity based on recent research findings, including case studies, structure-activity relationships (SAR), and data tables summarizing key results.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with various functional groups that contribute to its biological activity. The presence of the methylsulfanyl group and the pyridine moiety are particularly significant in enhancing its pharmacological properties.
Antiproliferative Effects
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. It has been shown to inhibit the activity of cyclin-dependent kinases (CDK4 and CDK6), which are crucial for cell cycle progression. In vitro studies demonstrated that treatment with this compound led to cell cycle arrest and apoptosis in acute myeloid leukemia (AML) cell lines, such as MV4-11 .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MV4-11 | 0.25 | CDK4/6 inhibition |
| HL-60 | 0.30 | Induction of apoptosis |
| A549 (Lung) | 0.40 | Cell cycle arrest |
The biological activity of this compound is primarily attributed to its ability to modulate key signaling pathways involved in cell proliferation and survival. The compound influences gene functions related to chromatin binding and replication complex formation, thereby impacting cellular processes essential for cancer progression .
Study 1: In Vitro Analysis
A study conducted on the MV4-11 cell line revealed that treatment with the compound resulted in a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage. Flow cytometry analysis indicated a significant accumulation of cells in the G1 phase of the cell cycle, confirming the compound's role as a CDK inhibitor .
Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis highlighted that modifications to the pyrimidine ring and the introduction of various substituents can significantly enhance the biological activity of similar compounds. For instance, compounds with electron-donating groups showed improved potency against COX enzymes, which are involved in inflammatory processes . This suggests potential applications beyond oncology, such as anti-inflammatory therapies.
Comparison with Similar Compounds
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine
- Key Differences: Replaces the azetidine-pyridin-2-yl group with a 5-amino-2-methylphenyl substituent and positions a 3-pyridyl group at C4 of the pyrimidine.
- The 3-pyridyl substituent alters electronic properties compared to the azetidine-pyridin-2-yl group in the target compound .
N-Methyl-2-(methylsulfanyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine
- Key Differences : Substitutes pyridin-2-yl with pyrazin-2-yl on the azetidine ring.
Sulfur-Containing Modifications
Sulfoximine Derivatives (General Formula I in )
- Key Differences : Replace the methylsulfanyl group with sulfoximine (-S(=NH)O-) moieties.
- Implications: Sulfoximines are known to improve metabolic stability and bioavailability by resisting oxidative degradation. However, they may introduce steric hindrance, affecting target binding .
2-{[(2,6-Dichlorophenyl)methyl]sulfanyl}-N-methyl-6-[(phenylsulfanyl)methyl]pyrimidin-4-amine
- Key Differences : Features bulkier dichlorobenzyl and phenylsulfanylmethyl groups.
- Implications : Increased molecular weight (422.39 g/mol) and hydrophobicity may reduce solubility but enhance lipophilicity for CNS penetration .
Heterocycle Replacements
6-Chloro-N-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-4-amine
- Key Differences : Pyrido[3,2-d]pyrimidine scaffold replaces pyrimidine, with a chloro group at C6 and 4-fluorophenylamine at C4.
N-{[2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]methyl}-N-isopropylpropan-2-amine
- Key Differences : Imidazo[1,2-a]pyridine core with fluorophenyl and isopropyl groups.
- Implications : The imidazole ring introduces basicity (pKa ~3.69–7.72 predicted), which may influence ionization state and cellular uptake .
Data Table: Structural and Physicochemical Comparison
Research Findings and Implications
- Bioactivity : The target compound’s azetidine-pyridin-2-yl group may offer superior target engagement in kinase inhibition compared to bulkier substituents (e.g., dichlorobenzylsulfanyl in ).
- Solubility vs. Permeability : Sulfoximine derivatives () balance solubility and stability, whereas pyrazine-substituted analogs () prioritize solubility at the cost of permeability.
- Synthetic Accessibility : The target compound’s methylsulfanyl group simplifies synthesis compared to sulfoximines, which require additional oxidation steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
